![molecular formula C20H17N5O3 B2886607 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034316-02-2](/img/structure/B2886607.png)
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as FP1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FP1 is a small molecule that has been shown to exhibit promising bioactivity against a variety of diseases, making it an attractive candidate for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has demonstrated various synthetic pathways to heterocyclic systems involving furan and quinazolinone derivatives, showcasing their potential in the development of new therapeutic agents. For instance, the conversion of furanones bearing a pyrazolyl group into other heterocyclic systems has been studied for their antiviral activity against viruses such as HAV and HSV-1, highlighting the synthetic versatility and biological relevance of these compounds (Hashem et al., 2007). Similarly, the regioselective condensation of alkylidenephosphoranes with bifunctionalized compounds has led to the synthesis of fused pyran and furan derivatives, suggesting a new approach to the construction of complex heterocyclic architectures (Abdou et al., 2005).
Antitumor Potential
The synthesis of furonaphth[1,3]oxazine and furo[1,3]oxazinoquinoline derivatives as precursors for an o-quinonemethide structure has been explored for their potential as antitumor agents. This research highlights the antitumor activity of these compounds against various tumor cell lines, indicating the promising therapeutic applications of furan and quinazolinone derivatives (Benameur et al., 1996).
Tyrosinase Inhibition and Antimicrobial Activity
The development of furan-2-carboxamides as potent tyrosinase inhibitors through ultrasound-mediated synthesis demonstrates the application of these heterocyclic compounds in addressing enzymatic disorders and potential use in cosmetic and pharmaceutical formulations (Dige et al., 2019). Furthermore, the utility of furan-2-yl derivatives in the synthesis of compounds with antimicrobial activity against various microorganisms showcases their significance in the development of new antibacterial and antifungal agents (Abdelhamid et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to the survival and replication of this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may inhibit the growth of this bacterium.
Action Environment
It’s worth noting that the efficacy of similar compounds against mycobacterium tuberculosis h37ra was determined in a controlled laboratory environment .
Eigenschaften
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c26-18(5-9-25-13-24-16-4-2-1-3-15(16)20(25)27)23-11-17-19(22-8-7-21-17)14-6-10-28-12-14/h1-4,6-8,10,12-13H,5,9,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKADKXACWZTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.